4-Methylbenzo[b]thiophene
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Description
Synthesis Analysis
The synthesis of 4-Methylbenzo[b]thiophene and related compounds involves various methods, including palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source. This approach allows for the efficient and convenient synthesis of diverse 2-aminobenzo[b]thiophenes, showcasing the versatility in creating benzo[b]thiophene scaffolds (Hou, He, & Yang, 2014).
Molecular Structure Analysis
The molecular structure of 4-Methylbenzo[b]thiophene derivatives has been characterized through various techniques such as FT-IR, Raman, NMR, mass spectrometry, and X-ray single crystal diffraction. These studies have provided detailed insights into the structural and conformational properties of these compounds, highlighting their stability and potential for further modification (Qiao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 4-Methylbenzo[b]thiophene includes its participation in substitution reactions, which have been extensively explored. These reactions include formylation, bromination, nitration, and Claisen rearrangement among others, demonstrating the compound's versatility in chemical synthesis (Clarke, Scrowston, & Sutton, 1973).
Physical Properties Analysis
While specific studies on the physical properties of 4-Methylbenzo[b]thiophene were not directly found, the analysis of its derivatives and related compounds provides valuable information on their melting points, solubility, and stability, which are crucial for understanding their behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of 4-Methylbenzo[b]thiophene derivatives include their ability to undergo various reactions such as Ullmann coupling, demonstrating their functionality in organic synthesis. These reactions enable the synthesis of functionalized 2-aminobenzo[b]thiophenes at room temperature, further expanding the utility of these compounds in chemical research and development (Janni, Thirupathi, Arora, & Peruncheralathan, 2017).
Future Directions
The future research directions for 4-Methylbenzo[b]thiophene and its derivatives are likely to continue focusing on their potential applications in various fields, including medicinal chemistry, material science, and organic synthesis . Further optimization of the synthesis methods and exploration of their biological activities could also be areas of future research .
properties
IUPAC Name |
4-methyl-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKWIZPGQZKQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CSC2=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162325 |
Source
|
Record name | Benzo(b)thiophene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzo[b]thiophene | |
CAS RN |
14315-11-8 |
Source
|
Record name | Benzo(b)thiophene, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZO(B)THIOPHENE, 4-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32573KN5YU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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